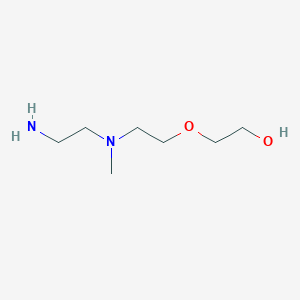

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

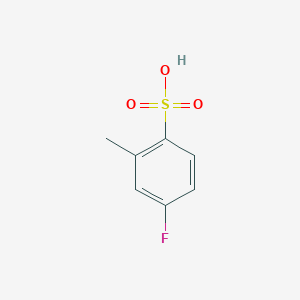

Descripción general

Descripción

“2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol” is a chemical compound with the molecular formula C5H14N2O . It is also known by other names such as “2-[(2-Aminoethyl)(methyl)amino]ethanol” and "Ethanol, 2-[(2-aminoethyl)methylamino]-" .

Molecular Structure Analysis

The molecular structure of “2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 118.177 Da and the monoisotopic mass is 118.110611 Da .Physical And Chemical Properties Analysis

“2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol” is a colorless to yellowish liquid with an amine-like odor . It is miscible with water in all proportions . It has a molecular weight of 104.1509 .Aplicaciones Científicas De Investigación

Synaptic and Neural Effects

Research into ethanol's effects on synaptic and neural functions provides insights into the broader category of alcohols and their derivatives, including 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol. Ethanol impacts synaptic function through its action on proteins involved in synaptic transmission. Studies have shown that acute ethanol exposure can either activate or inhibit these proteins, while chronic exposure may lead to compensatory or homeostatic effects. Understanding these mechanisms is crucial for developing treatments for alcohol-related disorders and could inform the study of related compounds (Lovinger & Roberto, 2023).

Environmental Impact and Biodegradation

The environmental fate of ethanol and its derivatives, including potential compounds like 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol, has been a subject of study, particularly in relation to soil and groundwater contamination. Ethanol derivatives such as ethyl tert-butyl ether (ETBE) undergo biodegradation through aerobic processes, primarily through hydroxylation. Understanding these processes is vital for assessing the environmental impact of such compounds and developing strategies for remediation and pollution prevention (Thornton et al., 2020).

Biochemical Interactions and Toxicity

The metabolic pathways and toxicity of ethanol and its derivatives offer a framework for studying compounds like 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol. Ethanol's metabolism involves several pathways, including the microsomal ethanol-oxidizing system (MEOS), which plays a role in the metabolic tolerance and adverse effects associated with chronic ethanol consumption. Research in this area can guide the development of therapeutic interventions and inform safety assessments for related chemical compounds (Lieber, 1999).

Renewable Energy and Sustainable Materials

Ethanol and its derivatives are explored as renewable energy sources and precursors for sustainable materials. Studies on the conversion of biomass into ethanol and further into valuable chemicals and fuels underscore the potential of ethanol derivatives in contributing to a sustainable economy. Research in this area can provide insights into the utilization of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol and similar compounds in renewable energy and material science applications (Swati et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Like other organic amines, it may interact with various biological targets, such as enzymes and receptors, influencing their activity .

Mode of Action

It is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic biological targets, altering their function .

Result of Action

It is known to neutralize acids, suggesting it may alter the pH balance within cells or biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol . For instance, it may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Propiedades

IUPAC Name |

2-[2-[2-aminoethyl(methyl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c1-9(3-2-8)4-6-11-7-5-10/h10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCKKHFSYWVSHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[(1-phenylcyclopentyl)methyl]pyridine-3-carboxamide](/img/structure/B2992494.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)

![N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide](/img/structure/B2992505.png)

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)